Fasudil mesilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fasudil mesilate is a potent Rho-kinase inhibitor and vasodilator. It has been widely used for the treatment of cerebral vasospasm, which often occurs due to subarachnoid hemorrhage. Additionally, it has shown efficacy in improving cognitive decline in stroke patients and treating pulmonary hypertension . This compound has been approved for use in Japan and China since 1995 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fasudil mesilate can be synthesized through a multi-step process. The synthesis typically involves the reaction of isoquinoline with 1,4-diazepane-1-sulfonyl chloride under basic conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and chromatography to obtain the final product in its mesilate salt form .
Chemical Reactions Analysis
Types of Reactions: Fasudil mesilate undergoes various chemical reactions, including:
Oxidation: Fasudil can be oxidized to form its derivatives under the action of oxidants.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the isoquinoline ring or the diazepane moiety.
Common Reagents and Conditions:
Oxidation: Common oxidants such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of fasudil, and substituted isoquinoline derivatives .
Scientific Research Applications
Fasudil mesilate has a wide range of scientific research applications:
Mechanism of Action
Fasudil mesilate exerts its effects by selectively inhibiting RhoA/Rho kinase (ROCK). ROCK is an enzyme that mediates vasoconstriction and vascular remodeling. By inhibiting ROCK, this compound decreases the activity of myosin light chain phosphatase, leading to reduced vascular smooth muscle contraction . Additionally, it increases the expression of endothelial nitric oxide synthase, enhancing vasodilation .
Comparison with Similar Compounds
Y-27632: Another Rho-kinase inhibitor with similar vasodilatory effects.
Hydroxyfasudil: A metabolite of fasudil with similar pharmacological properties.
HA-1077: A compound structurally related to fasudil with similar inhibitory effects on Rho-kinase.
Uniqueness of Fasudil Mesilate: this compound is unique due to its potent inhibition of Rho-kinase and its established clinical use in Japan and China. Its ability to improve cognitive function and treat pulmonary hypertension sets it apart from other similar compounds .
Properties
CAS No. |
1001206-62-7 |
---|---|
Molecular Formula |
C15H21N3O5S2 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;methanesulfonic acid |
InChI |
InChI=1S/C14H17N3O2S.CH4O3S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;1-5(2,3)4/h1,3-5,7,11,15H,2,6,8-10H2;1H3,(H,2,3,4) |
InChI Key |
MVCDPGYHRHUECK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.